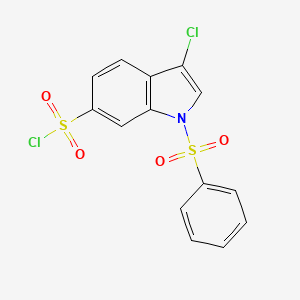

1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride

Description

Bond Connectivity and Geometry

The sulfonyl groups exhibit tetrahedral geometry around the sulfur atoms, with bond angles approximating 109.5° between the sulfur, oxygen, and attached atoms. The S=O bond lengths, derived from analogous sulfonyl chlorides, measure approximately 1.42 Å, while S-Cl and S-C bonds span 2.02 Å and 1.76 Å, respectively. The indole system itself is planar, with bond lengths consistent with aromatic conjugation:

- C-C bonds in the benzene ring: 1.39–1.41 Å

- C-N bonds in the pyrrole ring: 1.37 Å (C-N adjacent to sulfur) and 1.32 Å (C=N).

The SMILES notation (C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)S(=O)(=O)Cl)Cl) confirms the connectivity, highlighting the sulfonyl groups’ axial positions relative to the indole plane.

Properties

CAS No. |

919110-32-0 |

|---|---|

Molecular Formula |

C14H9Cl2NO4S2 |

Molecular Weight |

390.3 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-3-chloroindole-6-sulfonyl chloride |

InChI |

InChI=1S/C14H9Cl2NO4S2/c15-13-9-17(23(20,21)10-4-2-1-3-5-10)14-8-11(22(16,18)19)6-7-12(13)14/h1-9H |

InChI Key |

GDDVKIKRTDCHON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)S(=O)(=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative can then be further functionalized to introduce the benzenesulfonyl, chloro, and sulfonyl chloride groups.

The chloro substituent can be introduced via electrophilic aromatic substitution using a chlorinating agent like thionyl chloride . Finally, the sulfonyl chloride group can be introduced by reacting the indole derivative with chlorosulfonic acid .

Industrial Production Methods

Industrial production of 1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride groups (-SO₂Cl) are highly electrophilic, enabling reactions with nucleophiles such as amines, alcohols, and thiols:

Example from synthesis pathways:

Reaction with 4-methyl-piperazine in dichloromethane (DCM) with DIEA yields 3-chloro-2-(4-methyl-piperazin-1-ylmethyl)-1H-indole sulfonamides, critical for 5-HT6 receptor ligands .

Hydrolysis Reactions

Controlled hydrolysis of sulfonyl chloride groups produces sulfonic acids:

Conditions :

Reductive Dechlorination

The chloro group at the 3-position undergoes reduction under specific conditions:

Coupling Reactions

The indole core participates in cross-coupling reactions:

Buchwald-Hartwig Amination :

-

Reagents: Pd(OAc)₂, Xantphos, Cs₂CO₃

Suzuki-Miyaura Coupling :

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

Example :

Reaction with hydrazine yields pyrazolo-indole derivatives, which show enhanced bioactivity .

Comparative Reactivity Table

Mechanistic Insights

-

Sulfonyl Group Reactivity : The electron-withdrawing nature of -SO₂Cl increases electrophilicity, facilitating nucleophilic attack at sulfur .

-

Steric Effects : Bulky substituents on the indole nitrogen reduce reaction rates in amidation .

-

Solvent Effects : Polar aprotic solvents (e.g., DCM, THF) enhance yields compared to protic solvents .

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in various diseases, particularly cancer and diabetes. Its ability to inhibit specific enzymes makes it a candidate for drug development.

Case Study: Anticancer Activity

In a recent study, derivatives of 1-benzenesulfonyl-3-chloro-1H-indole were synthesized and evaluated for their binding affinities to MDM2 and MDMX proteins. One derivative exhibited a Ki value of 0.031 μM, indicating potent activity against these targets, which are crucial in tumor suppression pathways .

Biological Studies

The compound has shown promise in biological assays aimed at understanding its effects on cellular processes.

Case Study: Anti-diabetic Effects

Research demonstrated that compounds similar to 1-benzenesulfonyl-3-chloro-1H-indole could lower blood glucose levels in diabetic models. These compounds were tested in silkworms as an alternative model for screening anti-diabetic drugs, showcasing their potential therapeutic effects without the ethical concerns associated with mammalian testing .

Data Tables

The following table summarizes the findings from various studies on the applications of 1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride:

Mechanism of Action

The mechanism of action of 1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride involves its ability to interact with various molecular targets, including enzymes and proteins. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity . The chloro substituent and benzenesulfonyl group can further enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

1-benzenesulfonyl-3-chloro-1H-indole-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonyl chloride group.

1-benzenesulfonyl-3-chloro-1H-indole-5-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position on the indole ring.

1-benzenesulfonyl-3-chloro-1H-indole-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 2-position instead of the 6-position.

Uniqueness

1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity. The presence of both the chloro and sulfonyl chloride groups on the indole ring provides a unique combination of electrophilic and nucleophilic sites, making it a valuable compound for various chemical and biological applications .

Biological Activity

1-Benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride (CAS No. 919110-32-0) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of indole-based molecules known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The chemical structure of 1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride is characterized by the presence of both sulfonyl and chloro groups attached to an indole moiety. This unique configuration contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H8ClN2O4S2 |

| Molecular Weight | 336.78 g/mol |

| IUPAC Name | 1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride |

| CAS Number | 919110-32-0 |

The biological activity of 1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in various cellular processes. The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, which can lead to the inhibition of target proteins.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride exhibit significant anticancer properties. For instance, research has shown that sulfonamide derivatives can inhibit the proliferation of cancer cell lines such as SKOV3 (ovarian cancer), HL60 (leukemia), and A549 (lung cancer) cells.

Case Study:

In a study evaluating the antiproliferative effects of various sulfonamide compounds, it was found that those with similar structural motifs to 1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride had IC50 values ranging from 173.58 µM to over 1000 µM against different cancer cell lines, indicating moderate to high efficacy depending on the specific compound tested .

Antimicrobial Activity

The compound's potential antimicrobial activity has been explored, with findings suggesting that sulfonamide derivatives can exhibit significant inhibition against various bacterial strains. The mechanism often involves interference with bacterial folate synthesis pathways.

Table: Summary of Antimicrobial Activity

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1-benzenesulfonyl derivative | E. coli | 15 |

| Similar sulfonamide | Staphylococcus aureus | 18 |

| Control (Standard Antibiotic) | E. coli | 25 |

Research Findings

Several research articles have focused on the synthesis and biological evaluation of sulfonamide derivatives, including those structurally related to 1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride. These studies often highlight:

- Synthesis Techniques : Various synthetic routes have been developed for producing high-purity sulfonamide compounds, enhancing their biological activity.

- Structure-Activity Relationship (SAR) : Investigations into how modifications in the chemical structure affect biological activity have been crucial for optimizing therapeutic efficacy.

- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and toxicity profiles of these compounds, providing insights into their potential clinical applications.

Q & A

Q. What are the established synthetic routes for 1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride, and what are their yields?

A common method involves chlorosulfonic acid treatment of a pre-sulfonated indole precursor. For example, chlorosulfonic acid is added dropwise to the indole derivative at 0°C, followed by gradual warming to room temperature. The crude product is precipitated in ice water, washed, and dried. Yields are typically moderate (~38%), as seen in analogous indole-sulfonyl chloride syntheses . Key parameters include reaction time, stoichiometry of chlorosulfonic acid, and temperature control to minimize decomposition.

Q. How should this compound be stored to ensure stability?

Store under anhydrous conditions in a sealed, dark container at 2–8°C. Moisture exposure leads to hydrolysis, releasing HCl and forming sulfonic acid byproducts. Compatibility tests with common lab solvents (e.g., DMF, THF) should precede long-term storage. Refer to safety protocols for sulfonyl chlorides, which recommend inert atmospheres and desiccants .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR : - and -NMR confirm substitution patterns (e.g., indole C3-Cl and benzenesulfonyl groups).

- IR : Peaks at ~1370 cm (S=O asymmetric stretch) and ~1170 cm (S=O symmetric stretch) validate sulfonyl chloride functionality.

- Mass spectrometry : Molecular ion peaks ([M]) and isotopic patterns (e.g., Cl and S isotopes) confirm molecular weight and purity .

Q. What safety precautions are required during handling?

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation of HCl vapors.

- Spill management : Neutralize spills with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite). Avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can reaction yields be optimized in sulfonamide derivatization?

Yields depend on nucleophile reactivity and catalytic additives . For example, using DMAP (4-dimethylaminopyridine) as a catalyst in DMF with triethylamine as a base enhances sulfonamide formation. Stoichiometric ratios (1:1.2 sulfonyl chloride:nucleophile) and slow addition of the nucleophile reduce side reactions. Reaction monitoring via TLC or HPLC is critical to avoid over-chlorination .

Q. What side reactions occur during functionalization, and how can they be mitigated?

Common issues include:

- Hydrolysis : Competing water in the reaction medium converts sulfonyl chloride to sulfonic acid. Use anhydrous solvents and molecular sieves.

- Displacement of Cl : The C3-Cl group may react with strong nucleophiles (e.g., amines), forming undesired indole derivatives. Control reaction temperature (<40°C) and avoid excess nucleophile .

Q. How do computational studies (e.g., DFT) explain the compound’s reactivity?

DFT calculations predict electrophilic reactivity at the sulfonyl chloride group due to high partial positive charge on sulfur. The indole core’s electron-rich π-system directs electrophilic substitutions to specific positions. Comparative studies with fluorinated analogs (e.g., pentafluorobenzenesulfonyl derivatives) show reduced reactivity due to electron-withdrawing effects .

Q. How can conflicting literature data on reaction outcomes be resolved?

For example, if yields vary between studies:

- Reproduce conditions : Ensure identical reagent purity, solvent grades, and equipment (e.g., moisture-free glassware).

- Byproduct analysis : Use LC-MS or -NMR (if fluorinated analogs are involved) to identify impurities.

- Kinetic studies : Monitor reaction progress at intervals to pinpoint side-reaction initiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.